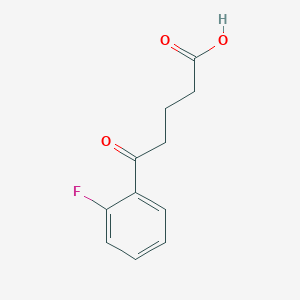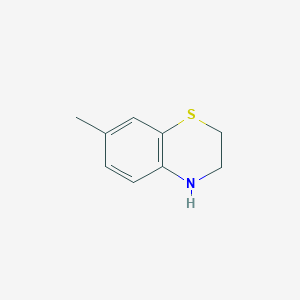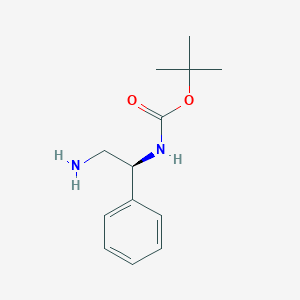
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate” is a specialty chemical that is used in various fields such as drug discovery, catalysis, and material science. It is also used in the field of asymmetric synthesis as a chiral building block .
Synthesis Analysis
The synthesis of enantiopure (S)-1-phenylpropan-2-amine derivatives, which includes “(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate”, has been explored using both chemical and biocatalytic approaches . One method involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The molecular formula of “(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate” is C13H20N2O2 . The InChI key, which is a unique identifier for chemical substances, is IJALRZPKODHZOR-LLVKDONJSA-N .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can undergo a one-pot three-component cascade reaction of α-amino aryl ketones, indoles, and CBr4 in moderate to good yields . This new strategy exhibits excellent mild reaction conditions and step-economy, easily accessible reactants .Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.31 . It has a predicted density of 1.066±0.06 g/cm3 . The melting point is between 85-90°C , and the boiling point is predicted to be 372.2±35.0 °C . The compound has a pKa of approximately 11 .Applications De Recherche Scientifique
Synthetic Phenolic Antioxidants and Environmental Implications
Synthetic phenolic antioxidants (SPAs), including compounds related to carbamates, are utilized across various industries to prolong product shelf life by retarding oxidative reactions. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in numerous environmental matrices. Studies indicate that SPAs might cause hepatic toxicity, possess endocrine-disrupting effects, and potentially act as carcinogens. The transformation products of these antioxidants could exhibit more severe toxic effects than their parent compounds, underscoring the need for developing novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Carbamate Metabolism and Hydrolysis
Research on carbamates has elucidated a qualitative relationship between their molecular structure and metabolic hydrolysis, contributing to the understanding of their stability and reactivity. Such insights are crucial for the design of carbamates as drugs or prodrugs, offering a foundation for the development of compounds with desired pharmacokinetic properties (Vacondio et al., 2010).
Non-Phosgene Synthesis of N-Substituted Carbamates
The move towards green chemistry has spurred research into non-phosgene methods for synthesizing N-substituted carbamates. This research focuses on utilizing less hazardous carbonyl reagents, such as CO, dimethyl carbonate, CO2, and alkyl carbamates, highlighting an ongoing shift towards safer, more environmentally friendly chemical processes (Shang Jianpen, 2014).
Safety And Hazards
The compound is labeled with the hazard symbol Xn, which means it is harmful . It is harmful if swallowed (R22), irritating to the respiratory system and skin (R37/38), and there is a risk of serious damage to eyes (R41) . Safety measures include wearing eye/face protection and rinsing immediately with plenty of water and seeking medical advice in case of contact with eyes .
Propriétés
IUPAC Name |
tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALRZPKODHZOR-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640524 |
Source


|
| Record name | tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate | |
CAS RN |
137102-30-8 |
Source


|
| Record name | tert-Butyl [(1S)-2-amino-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

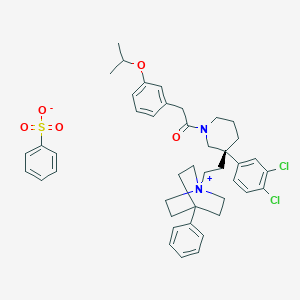
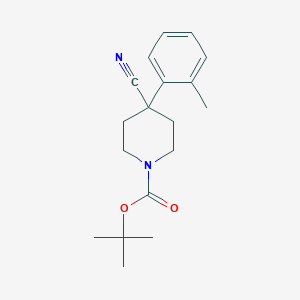
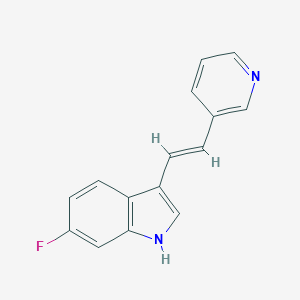
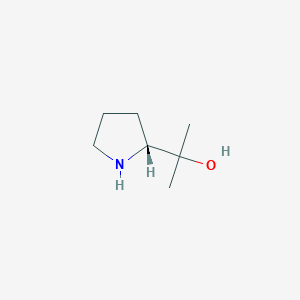
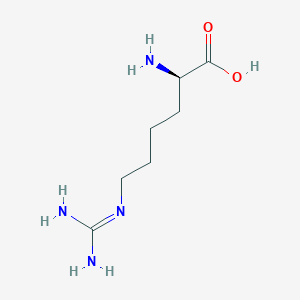
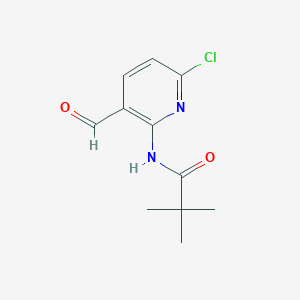
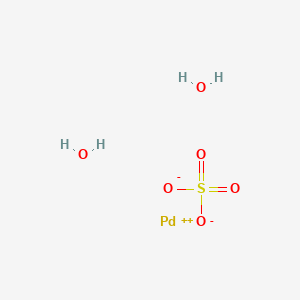
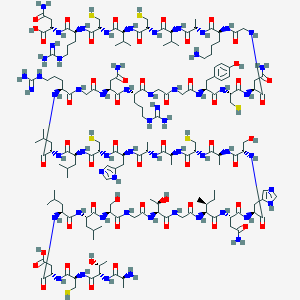
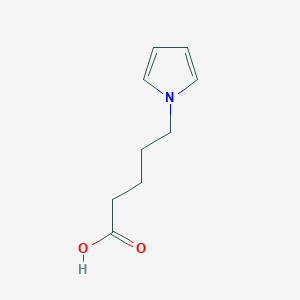
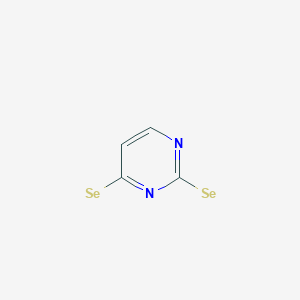
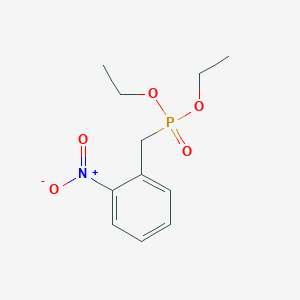
![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)
